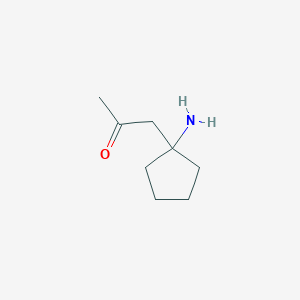
1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methanesulfinyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine typically involves the reaction of 1H-pyrazole-3-amine with 2-chloroethyl methanesulfinate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the methanesulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Methanesulfinylethyl)piperazine: Similar structure but with a piperazine ring instead of a pyrazole ring.
1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness: 1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine is unique due to the presence of both a methanesulfinyl group and an amine group on a pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C6H11N3OS |
|---|---|
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
1-(2-methylsulfinylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H11N3OS/c1-11(10)5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3,(H2,7,8) |
Clave InChI |
ADRGJIMGQSHUNF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCN1C=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13153266.png)

![5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)





![4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13153317.png)


![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)


